B1574548 APG-1252

APG-1252

Cat. No.: B1574548
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APG-1252, also known as BM-1251, is a potent Bcl-2/Bcl-XL inhibitor. This compound specifically binds to and inhibits the activity of the pro-survival proteins Bcl-2 and Bcl-XL. This restores apoptotic processes and inhibits cell proliferation in Bcl-2/Bcl-XL-dependent tumor cells. Bcl-2 and Bcl-XL, proteins belonging to the Bcl-2 family that are overexpressed in many cancers, play an important role in the negative regulation of apoptosis;  tumor expression is associated with increased drug resistance and cancer cell survival.

Scientific Research Applications

1. Efficacy in Cancer Treatment

  • APG-1252 has shown potential in treating various cancer types. For instance, it has been studied for its role in inhibiting tumor growth in human cancer xenograft models, including small cell lung cancer (SCLC) models. It was found to be well-tolerated across all tested dose levels, and preliminary anti-cancer effects were observed in some SCLC patients (Li et al., 2018).
  • A Phase Ib/II study of this compound in patients with Myelofibrosis (MF) that progressed after initial therapy explored its safety and efficacy. The study aimed to evaluate this compound as monotherapy and when combined with ruxolitinib in adults with MF (Pemmaraju et al., 2020).

2. Mechanism of Action

  • This compound-12A, a variant of this compound, induces mitochondria-dependent apoptosis by inhibiting antiapoptotic proteins Bcl-2/Bcl-xl in HL-60 cells, a line of human acute myeloid leukemia cells. This process involves the release of cytochrome c, cleaved caspase-3, and PARP-1 cleavage (Wang et al., 2017).
  • Another study found that this compound, combined with gemcitabine, exhibits synergistic antitumor effects in nasopharyngeal carcinoma. The drug combination was shown to activate caspase-dependent pathways and inhibit the phospho-JAK-2/STAT3/MCL-1 signaling pathway (Luo et al., 2021).

3. Overcoming Drug Resistance

  • This compound was studied for its potential to overcome intrinsic and acquired resistance to venetoclax in multiple myeloma cells. It was found to target BCL-xL, potentially overcoming ERK activation and decreasing BIM sequestration by BCL-xL (Yamamoto et al., 2021).

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APG-1252;  APG1252;  APG 1252;  BM-1251;  BM 1251;  BM1251; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.